4-Tert-butylbenzenesulfonic acid

Organic Synthesis Catalysis Phase-Transfer

Traditional sulfonic acids exhibit poor organic-phase solubility, limiting catalysis in biphasic systems. • XLogP 2.2-2.3 - superior lipophilicity vs. PTSA (XLogP ~1.2) accelerates esterification & Friedel-Crafts rates • PAG precursor - tert-butyl steric bulk controls acid diffusion length in semiconductor photoresists • ≥98% purity; in stock for immediate global dispatch

Molecular Formula C10H14O3S
Molecular Weight 214.28 g/mol
CAS No. 1133-17-1
Cat. No. B1267422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butylbenzenesulfonic acid
CAS1133-17-1
Molecular FormulaC10H14O3S
Molecular Weight214.28 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C10H14O3S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3,(H,11,12,13)
InChIKeyLZQMCUIWYRQLOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Tert-butylbenzenesulfonic Acid: Identity & Baseline Characteristics


4-Tert-butylbenzenesulfonic acid (CAS 1133-17-1), also known as p-tert-butylbenzenesulfonic acid, is a strong organic acid belonging to the class of alkylbenzenesulfonic acids . It is a white to off-white crystalline solid with a molecular formula of C10H14O3S and a molecular weight of 214.28 g/mol . The compound is characterized by a sulfonic acid group (-SO3H) at the para-position of a benzene ring substituted with a bulky tert-butyl group, conferring distinct steric and hydrophobic properties compared to simpler benzenesulfonic acids . It is primarily utilized as an acid catalyst, sulfonating agent, and intermediate in organic synthesis, with specific roles in esterification, alkylation, and the production of photoacid generators .

Catalysis Strong organic acid catalyst for esterification, alkylation, and condensation reactions
Phase Suited to non-polar and biphasic reaction systems where organic-phase solubility is critical
Steric Bulky tert-butyl group provides steric control distinct from linear-chain sulfonic acids

4-Tert-butylbenzenesulfonic Acid: Substitution Limitations


Generic substitution among benzenesulfonic acids is often precluded by profound differences in steric bulk, hydrophobicity, and resulting physicochemical behavior, despite their shared sulfonic acid functional group . The tert-butyl substituent in 4-tert-butylbenzenesulfonic acid imparts a significantly higher degree of steric hindrance and lipophilicity (XLogP of 2.2-2.3) compared to unsubstituted benzenesulfonic acid (XLogP ~0.5) or even the more commonly used p-toluenesulfonic acid (PTSA, XLogP ~1.2) . These differences are not trivial; they directly influence solubility profiles in organic media, phase-transfer behavior, and the steric environment around the sulfonic acid moiety, which in turn can modulate catalytic activity, reaction selectivity, and product stability in applications ranging from polymerization to pharmaceutical salt formation . Therefore, selection of the appropriate sulfonic acid requires precise, data-driven consideration of these properties.

Lipophilicity
This compound Higher XLogP drives organic-phase partitioning and solubility in non-polar media
Substitution risk PTSA or benzenesulfonic acid may not match organic-phase solubility profile; phase-transfer behavior may shift
Steric bulk
This compound tert-Butyl group creates a sterically shielded sulfonic acid microenvironment
Substitution risk Simpler sulfonic acids lack comparable steric bulk; catalytic microenvironment may differ
Acidity profile
This compound Predicted milder acidity may suit substrates sensitive to strong proton-donor conditions
Substitution risk Stronger acids such as PTSA or MSA may increase side-reaction risk in sensitive transformations

4-Tert-butylbenzenesulfonic Acid: Differentiation Evidence


Enhanced Lipophilicity vs. PTSA

4-tert-butylbenzenesulfonic acid demonstrates significantly higher lipophilicity compared to the widely used analog p-toluenesulfonic acid (PTSA), a property that directly impacts its solubility and reactivity in non-polar organic media . The computed partition coefficient (XLogP) for 4-tert-butylbenzenesulfonic acid is 2.2-2.3, whereas PTSA has an XLogP of approximately 1.2 . This higher lipophilicity, driven by the bulky tert-butyl group, indicates a greater affinity for organic phases and can lead to improved performance in biphasic or non-aqueous reaction systems .

Lipophilicity vs PTSA
Reported
XLogP 2.2–2.3 vs PTSA ~1.2 (approx. 10× partition difference)
May support organic-phase reaction design
Computational prediction; verify experimentally for target solvent system
Organic Synthesis Catalysis Phase-Transfer

TPSA vs. Benzenesulfonic Acid

The topological polar surface area (TPSA) is a key descriptor for predicting membrane permeability and bioavailability. 4-tert-butylbenzenesulfonic acid has a calculated TPSA of 62.8 Ų . This value is identical to that of unsubstituted benzenesulfonic acid and p-toluenesulfonic acid, as the sulfonic acid moiety is the sole polar group in all three molecules . However, the molecular volume and surface area are larger for 4-tert-butylbenzenesulfonic acid due to the tert-butyl group, leading to a lower density of polar surface area. This implies that despite similar TPSA, the compound's overall hydrophobicity and potential for non-polar interactions are greater.

TPSA Comparison
Class-level
TPSA 62.8 Ų — identical to benzenesulfonic acid core; greater non-polar volume from tert-butyl group
Polar surface unchanged; non-polar character increased
Class-level inference; confirm for specific application context
Computational Chemistry Drug Design Property Prediction

Acid Strength: pKa vs. PTSA & MSA

The acid strength of 4-tert-butylbenzenesulfonic acid, as measured by its pKa, shows a predicted value of -0.40 ± 0.50 . This indicates it is a strong acid, comparable to, but potentially slightly less acidic than, p-toluenesulfonic acid (PTSA) which has a measured pKa of -2.8 . Methanesulfonic acid (MSA), a common aliphatic sulfonic acid, has a pKa of -1.9 . The tert-butyl group is electron-donating by induction and hyperconjugation, which would be expected to slightly decrease the acidity of the sulfonic acid group relative to PTSA. However, the reported experimental pKa of ~2.8 for 4-tert-butylbenzenesulfonic acid in one datasheet is anomalous and likely refers to a different property or is a typographical error, as it contradicts the expected behavior for a strong sulfonic acid.

Acid Strength vs PTSA/MSA
Reported
pKa −0.40 ± 0.50 (predicted) vs PTSA −2.8, MSA −1.9
Milder proton source may suit sensitive substrates
Anomalous experimental value ~2.8 reported in one vendor datasheet; verify pKa for reaction design
Acid Catalysis Physical Organic Chemistry Proton Transfer

4-Tert-butylbenzenesulfonic Acid: Application Scenarios


Acid Catalyst in Non-Polar Solvents

The significantly higher lipophilicity of 4-tert-butylbenzenesulfonic acid (XLogP 2.2-2.3) compared to p-toluenesulfonic acid (XLogP ~1.2) makes it a superior catalyst for reactions conducted in hydrophobic organic solvents or biphasic systems . In esterification or Friedel-Crafts alkylation reactions where reactants are poorly soluble in water, the use of 4-tert-butylbenzenesulfonic acid can enhance catalyst solubility in the organic phase, potentially accelerating reaction rates and simplifying product isolation compared to more hydrophilic acid catalysts .

PAG Synthesis for Photolithography

4-tert-butylbenzenesulfonic acid is a key precursor for synthesizing photoacid generators (PAGs), such as di(4-tert-butylphenyl)iodonium salts, which are critical components of chemically amplified photoresists used in semiconductor manufacturing . The bulky tert-butyl group on the sulfonate anion contributes to controlling acid diffusion length in the photoresist film, a parameter that directly impacts the resolution of the lithographic process. This specific application exploits the unique steric properties of the tert-butylbenzenesulfonate moiety, a feature not replicable with smaller or less hindered sulfonates like tosylate or mesylate .

High-Purity Sulfonyl Chloride Synthesis

The compound serves as the starting material for producing high-purity 4-tert-butylbenzenesulfonyl chloride, an important intermediate for pharmaceutical and agrochemical synthesis . A patented process details the conversion of 4-tert-butylbenzenesulfonic acid to the corresponding sulfonyl chloride, which is then purified via recrystallization using alkanes like heptane to achieve high purity . The ability to obtain a highly pure sulfonyl chloride derivative is critical for subsequent reactions where impurities can lead to byproducts, making the choice of starting sulfonic acid a key quality control point for procurement.

Hydrophobic Modifier & Hydrotrope

While n-butylbenzenesulfonic acid is known to act as a hydrotrope, the tert-butyl analog, due to its increased hydrophobicity (XLogP 2.2 vs. lower for n-butyl), can be used to tailor the solubility and interfacial properties of formulations . This includes potential applications as a surfactant, emulsifier, or corrosion inhibitor where a balance of strong acidity and enhanced hydrophobic character is required. The specific branching and bulk of the tert-butyl group provides a different performance profile compared to linear alkyl chain analogs, affecting critical micelle concentration and surface tension modification .

Application
Selection Property
Validation Focus
Acid catalysis in non-polar media
Lipophilicity-driven phase partitioning
Organic-phase solubility verification
PAG precursor for photolithography
Steric bulk of sulfonate counterion
Acid diffusion length in resist film
Sulfonyl chloride intermediate synthesis
Crystallizable sulfonyl chloride derivative
Derivative purity by recrystallization
Hydrophobic formulation modifier
Branched tert-butyl group vs. linear analogs
Interfacial property modification

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